
methyl (3,4-dichlorobenzyl)carbamate
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Description
Methyl (3,4-dichlorobenzyl)carbamate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.0010339 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
1. Pesticide Use
Methyl (3,4-dichlorobenzyl)carbamate is predominantly utilized as an insecticide in agricultural settings. Its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve function in pests. This mechanism is similar to that of other carbamate pesticides, making it effective against a range of agricultural pests.
2. Efficacy Studies
Research has demonstrated that this compound exhibits significant insecticidal activity. A study by Takahashi et al. explored the subacute toxicity of this compound in laboratory animals, indicating its potential effectiveness and safety profile when used according to regulatory guidelines .
Cytological Studies
1. Chromosomal Effects
Cytological studies have shown that carbamates, including this compound, can induce chromosomal contraction and improve chromosome spreadability on microscope slides. This property is beneficial for cytogenetic analyses in various plant species. Experiments conducted on over 20 plant species revealed that treatment with this compound resulted in rapid inhibition of cell activity and chromosomal condensation .
Plant Species | Effect Observed |
---|---|
Onion | Chromosome contraction |
Broad Bean | Improved spreadability |
Spider Plant | Enhanced mitotic activity |
Environmental Impact
1. Degradation Mechanisms
The environmental degradation of this compound has been studied to assess its persistence in ecosystems. Research indicates that this compound undergoes degradation via hydroxyl radicals in the atmosphere, which can influence its environmental fate and toxicity levels . Understanding these mechanisms is crucial for evaluating the ecological risks associated with its use.
Case Studies
1. Toxicity Assessments
Numerous studies have documented cases of carbamate poisoning, emphasizing the need for careful handling and application of this compound. The American Association of Poison Control Centers reported thousands of cases related to carbamate exposure, underscoring the importance of safety protocols in agricultural practices .
2. Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) has established guidelines for the use of carbamates in agriculture to mitigate risks associated with pesticide exposure. These regulations are informed by extensive research on the toxicity and environmental impact of compounds like this compound .
Q & A
Q. Basic Synthesis and Purification
Q: What are the standard synthetic routes for methyl (3,4-dichlorobenzyl)carbamate, and how can purity be ensured? A:
- Synthetic Route : React 3,4-dichlorobenzylamine with methyl chloroformate in the presence of a base (e.g., triethylamine, TEA) under anhydrous conditions in chloroform or dichloromethane. Reaction completion is monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to verify absence of unreacted amines or solvents .
Q. Analytical Characterization
Q: Which analytical techniques are critical for structural and functional characterization? A:
Q. Safety and Handling Protocols
Q: What safety measures are required for handling this compound in laboratory settings? A:
- GHS Classification : Likely Category 2 (acute toxicity) based on structural analogs (e.g., methyl carbamates). Use PPE (gloves, goggles, fume hood) .
- Storage : Inert atmosphere (N₂), –20°C, desiccated. Avoid contact with moisture to prevent hydrolysis .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Q. Mechanistic and Metabolic Studies
Q: How can researchers investigate the metabolic pathways or decomposition mechanisms of this compound? A:
- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS for hydrolyzed products (e.g., 3,4-dichlorobenzylamine) .
- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict reactivity and metabolic sites .
Q. Resolving Data Contradictions
Q: How should conflicting data (e.g., bioactivity vs. toxicity) be addressed methodologically? A:
- Comparative Studies : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use statistical tools (ANOVA) to identify outliers .
- Cross-Validation : Combine in vitro assays (e.g., cholinesterase inhibition ) with in silico docking (AutoDock Vina) to correlate bioactivity with structural motifs.
- Error Analysis : Quantify experimental uncertainty (e.g., HPLC calibration curves, NMR integration errors) to distinguish true contradictions from artifacts .
Q. Advanced Applications: Molecular Interactions
Q: What advanced methodologies can elucidate interactions with biological targets or environmental matrices? A:
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure binding kinetics on silica or polymer surfaces, simulating environmental interfaces .
- In Cellulo Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track cellular uptake via confocal microscopy .
- Environmental Impact : Degradation studies under UV light (λ = 365 nm) with GC-MS to identify chlorinated byproducts .
Q. Computational Design of Derivatives
Q: How can computational tools optimize this compound derivatives for specific applications? A:
- QSAR Modeling : Train neural networks on bioactivity datasets (e.g., cholinesterase inhibition IC₅₀) to predict substituent effects .
- Docking Simulations : Target acetylcholinesterase (PDB: 4EY7) to prioritize derivatives with improved binding affinity .
- Toxicity Prediction : Use ADMET software (e.g., SwissADME) to filter candidates with low hepatotoxicity risk .
Properties
IUPAC Name |
methyl N-[(3,4-dichlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGAHINNOYDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.